REACTION_CXSMILES
|
F[C:2](F)(F)C(O)=O.ICI.[F:11][C:12]([F:21])([CH2:18][CH:19]=[CH2:20])[C:13]([O:15][CH2:16][CH3:17])=[O:14].Cl>ClCCl.[Cu].[Zn]>[CH:19]1([CH2:18][C:12]([F:21])([F:11])[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:2][CH2:20]1 |f:5.6|
|
Name
|
|
Quantity
|
235 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu].[Zn]
|
Name
|
|
Quantity
|
860 mL
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu].[Zn]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(CC=C)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu].[Zn]
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an over head stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was raised
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained for 40-60 hours
|
Duration
|
50 (± 10) h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
WASH
|
Details
|
washed with dichloromethane (1500 mL)
|
Type
|
WASH
|
Details
|
The filtrate was washed with a solution of 5% aqueous hydrochloric acid (500 mL), water (1000 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under vacuum at 35° C./260-360 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC(C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 740 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |